4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine
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Overview
Description
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine is a complex organic compound characterized by the presence of multiple aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperazine
- 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]morpholine
Uniqueness
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine is unique due to its specific combination of aromatic rings and piperidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl4N3/c22-14-4-5-15(19(25)10-14)21-11-20(26-27-21)13-6-8-28(9-7-13)12-16-17(23)2-1-3-18(16)24/h1-5,10-11,13H,6-9,12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCWETXTJRCMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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